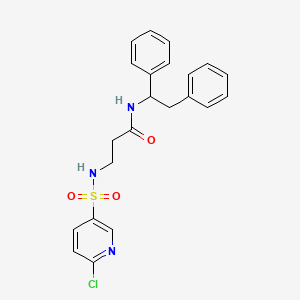
(E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives often involves the heterocyclization of readily available S-containing alkyne substrates . For instance, ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives have been synthesized through a multicomponent approach, employing acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate as starting materials .
Molecular Structure Analysis
The molecular structure of “(E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide” has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is stabilized by C–H···N and N–H···N hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are mainly based on condensation-like reactions or subsequent functionalization of the thiophene ring . Innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been explored in the synthesis of various chemicals. For instance, a synthetic route involving Knoevenagel-Doebner condensation produced intermediates like (E)-3-(thiophen-2-yl)acrylic acid, which further underwent various reactions to yield different products (Wei Yun-yang, 2007).
- Another study demonstrated the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide from related compounds, highlighting the versatility in chemical synthesis (B. Kariuki et al., 2022).
Applications in Optoelectronic Devices
- Thiophene dyes, including derivatives of (E)-3-(thiophen-2-yl)acrylamide, have been studied for their nonlinear optical limiting, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (S. Anandan et al., 2018).
Photophysical Properties and DFT Studies
- N, N-diethylaniline comprising dyes with thiophene units have been synthesized, displaying solvatochromism and potential for organic non-linear optical applications (D. Patil et al., 2018).
Solar Cell Applications
- Novel organic sensitizers for solar cells, with components including thiophene units, have been engineered at the molecular level, showing high conversion efficiency (Sanghoon Kim et al., 2006).
- The conformational and electronic properties of thiophene-based compounds have been analyzed for their use in dye-sensitized solar cells (M. Balanay et al., 2009).
Mecanismo De Acción
While the specific mechanism of action for “(E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide” is not explicitly mentioned, it’s worth noting that thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, has similar stimulant effects to amphetamine but with around one third the potency .
Propiedades
IUPAC Name |
(E)-3-thiophen-2-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS3/c18-15(6-5-13-3-1-8-20-13)17-16(12-7-10-19-11-12)14-4-2-9-21-14/h1-11,16H,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAXWZUQWPBSHT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2632813.png)

![(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide](/img/structure/B2632816.png)
![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2632818.png)



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2632822.png)
![4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2632824.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2632828.png)
![7,7-dimethyl-N-(3-phenylpropyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2632829.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2632833.png)